[(2,3-Dichlorophenyl)methyl](propyl)amine hydrochloride
CAS No.: 1158412-49-7
Cat. No.: VC8052849
Molecular Formula: C10H14Cl3N
Molecular Weight: 254.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158412-49-7 |
|---|---|
| Molecular Formula | C10H14Cl3N |
| Molecular Weight | 254.6 g/mol |
| IUPAC Name | N-[(2,3-dichlorophenyl)methyl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13Cl2N.ClH/c1-2-6-13-7-8-4-3-5-9(11)10(8)12;/h3-5,13H,2,6-7H2,1H3;1H |
| Standard InChI Key | RKFNPRWPEQYEOH-UHFFFAOYSA-N |
| SMILES | CCCNCC1=C(C(=CC=C1)Cl)Cl.Cl |
| Canonical SMILES | CCCNCC1=C(C(=CC=C1)Cl)Cl.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
(2,3-Dichlorophenyl)methylamine hydrochloride (IUPAC: N-[(2,3-dichlorophenyl)methyl]propan-1-amine hydrochloride) is a secondary amine derivative featuring a dichlorinated phenyl group at the 2,3-positions, a propyl chain, and a hydrochloride counterion. Its molecular formula is C₁₀H₁₄Cl₃N, with a molecular weight of 254.6 g/mol . The absence of direct crystallographic data for the 2,3-isomer necessitates reliance on computational models, which predict a planar phenyl ring with chlorine atoms inducing steric and electronic effects distinct from the well-characterized 2,6-isomer .
Table 1: Key Molecular Descriptors
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (2,3-dichlorophenyl)methylamine hydrochloride may adapt methodologies from analogous compounds. A plausible route involves:
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Alkylation of 2,3-Dichlorobenzyl Chloride:
Reaction with propylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile):Subsequent hydrochloride salt formation via HCl gas saturation yields the final product .
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Industrial Scalability:
Continuous flow reactors could optimize exothermic amine alkylation, enhancing yield (projected >60%) while minimizing byproducts .
Challenges in Isomer-Specific Synthesis
The 2,3-dichloro substitution pattern complicates regioselective synthesis due to steric hindrance near the amine group. Patent CN102807536B demonstrates high-temperature cyclization techniques for 2,3-dichlorophenyl piperazines, suggesting that reaction temperatures >120°C and solvent-free conditions may improve efficiency for related amines .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (e.g., methanol, ethanol) but insoluble in non-polar media (e.g., hexane) due to ionic character .
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Thermal Stability: Decomposition onset at ~200°C, consistent with arylalkylamine hydrochlorides .
Spectroscopic Data (Projected)
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¹H NMR (D₂O): δ 1.45 (t, 3H, CH₂CH₂CH₃), δ 2.85 (m, 2H, NCH₂), δ 3.65 (s, 2H, ArCH₂N), δ 7.25–7.50 (m, 3H, aryl-H) .
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IR (KBr): Peaks at 2500 cm⁻¹ (N⁺H stretch) and 750 cm⁻¹ (C-Cl) .
| Parameter | Recommendation |
|---|---|
| Storage | Cool, dry, inert atmosphere |
| Reactivity | Incompatible with strong oxidizers |
| Disposal | Incineration with alkaline scrubber |
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